Cefazedone Impurity 6
Description
Contextualization within the Cefazedone (B1668821) Drug Substance Landscape
Cefazedone is a first-generation cephalosporin (B10832234) antibiotic, a class of drugs known for their antibacterial activity against a range of gram-positive and some gram-negative bacteria. medchemexpress.compatsnap.comnih.gov The therapeutic action of Cefazedone, like other cephalosporins, involves the inhibition of bacterial cell wall synthesis. patsnap.comnih.govpharmaffiliates.com The synthesis of Cefazedone is a multi-step chemical process that can inadvertently lead to the formation of related substances known as impurities. google.comgoogle.com These impurities can arise from various sources, including the starting materials, intermediates, by-products of side reactions, or degradation of the final Cefazedone substance. veeprho.comvulcanchem.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Cefazedone | 56187-47-4 | C18H15Cl2N5O5S3 | 548.45 |
| This compound | 56187-36-1 | C17H15Cl2N3O7S | 476.29 |
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical compound. veeprho.comglobalpharmatek.com This practice is a cornerstone of modern pharmaceutical development and is considered an indispensable step in ensuring the quality, safety, and efficacy of a drug. veeprho.compharmaffiliates.com The presence of impurities, even in minute quantities, can potentially impact the stability of the drug product and may pose health risks to patients, as some impurities can be toxic, mutagenic, or carcinogenic. veeprho.combiomedres.us
The key objectives and significance of impurity profiling include:
Process Optimization: Understanding how and when impurities like this compound are formed can provide valuable insights for optimizing the manufacturing process to minimize their generation. globalpharmatek.com
Stability Assessment: Impurity profiling is crucial for stability studies, as it helps identify degradation products that may form over the product's shelf life, which in turn informs appropriate storage conditions. globalpharmatek.com
Regulatory Compliance: Comprehensive impurity profiling is a mandatory requirement for gaining approval for new drugs from regulatory agencies worldwide. globalpharmatek.combiomedres.us
Method Validation: The data generated during impurity profiling is essential for validating the analytical methods used to routinely test for and control these substances in every batch of the API. globalpharmatek.comich.org
By meticulously analyzing both known and unknown impurities, pharmaceutical manufacturers can make informed decisions throughout the drug development lifecycle, ultimately delivering safer and more effective medications. veeprho.com
Overview of Regulatory Perspectives on Drug Impurities
Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to control impurities in pharmaceutical products. pharmaffiliates.combiomedres.useuropa.eu The most influential set of guidelines comes from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). jpionline.org These guidelines provide a unified standard for Japan, the European Union, and the United States, and they are widely adopted by other countries.
The ICH has developed several key documents that specifically address the control of impurities:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the qualification and control of impurities in new APIs. jpionline.orgeuropa.eu It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. jpionline.org For instance, the guideline recommends that any impurity present at a level of 0.1% or higher should be identified. jpionline.orgjfda-online.com
ICH Q3B(R2): Impurities in New Drug Products: This document extends the principles of impurity control to the finished pharmaceutical formulation. europa.eubiotech-spain.com
Other Relevant Guidelines: Additional ICH guidelines such as Q3C for residual solvents, Q3D for elemental impurities, and M7 for mutagenic impurities provide a comprehensive regulatory framework for ensuring drug purity. europa.eujpionline.org
The process of "qualification" is central to these guidelines. ich.org It involves acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org If an impurity's level exceeds the identification threshold, manufacturers must either provide data to qualify its safety or reduce its level in the API. This rigorous, science-based approach to regulation ensures that all pharmaceutical products meet high standards of quality and safety before they reach the market. jpionline.org
| Guideline | Title | Scope |
|---|---|---|
| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance for the control and qualification of impurities in new active pharmaceutical ingredients (APIs). jpionline.orgbiotech-spain.com |
| ICH Q3B(R2) | Impurities in New Drug Products | Offers guidance for the control and qualification of impurities in finished drug products. europa.eubiotech-spain.com |
| ICH Q3C(R9) | Residual Solvents | Sets acceptable limits for residual solvents in pharmaceuticals based on their toxicity. europa.eubiotech-spain.com |
| ICH Q3D(R2) | Elemental Impurities | Addresses the control of impurities from metallic elements that may be present in drug products. europa.eubiotech-spain.com |
| ICH M7 | Mutagenic Impurities | Focuses on the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eujpionline.org |
Structure
3D Structure
Properties
CAS No. |
56187-36-1 |
|---|---|
Molecular Formula |
C17H15Cl2N3O7S |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H15Cl2N3O7S/c1-7(23)29-5-8-6-30-16-12(15(26)22(16)13(8)17(27)28)20-11(24)4-21-2-9(18)14(25)10(19)3-21/h2-3,12,16H,4-6H2,1H3,(H,20,24)(H,27,28)/t12-,16-/m1/s1 |
InChI Key |
PIGGEXTUKZGHDX-MLGOLLRUSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-8-oxo-, (6R,7R)- |
Origin of Product |
United States |
Origin and Formation Mechanisms of Cefazedone Impurity 6
Impurity Formation during Cefazedone (B1668821) Synthesis Pathways
The formation of Cefazedone Impurity 6 is intrinsically linked to the synthetic route employed for the production of Cefazedone. Analysis of common synthesis strategies reveals that this impurity is a key intermediate, and its presence in the final product is typically a result of an incomplete reaction or inefficient purification.
The principal starting material for the synthesis of many semi-synthetic cephalosporins, including Cefazedone, is 7-aminocephalosporanic acid (7-ACA). patsnap.comresearchgate.net One of the primary synthesis pathways for Cefazedone involves a two-step process:
Acylation of 7-ACA: The first step is the acylation of the amino group at the C-7 position of the 7-ACA core. This is achieved by reacting 7-ACA with an activated form of 3,5-dichloro-4-pyridone-1-acetic acid. google.comcymitquimica.com
Substitution at C-3: The second step involves a nucleophilic substitution reaction at the C-3 position of the cephalosporin (B10832234) nucleus. The acetoxymethyl group of the intermediate is replaced by 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) to yield the final Cefazedone molecule. google.comevitachem.com
The chemical structure of this compound has been identified as (6R,7R)-3-(acetoxymethyl)-7-(2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. chemicea.com A comparison of this structure with the synthesis pathway reveals that This compound is the intermediate compound formed after the first step of the synthesis , the acylation of 7-ACA.
Table 1: Key Compounds in Cefazedone Synthesis
| Compound Name | Role in Synthesis |
| 7-Aminocephalosporanic acid (7-ACA) | Starting material/core nucleus |
| 3,5-Dichloro-4-pyridone-1-acetic acid | Reagent for C-7 side chain acylation |
| This compound ((6R,7R)-3-(acetoxymethyl)-7-(2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) | Intermediate compound after acylation of 7-ACA |
| 5-Methyl-1,3,4-thiadiazole-2-thiol | Reagent for C-3 side chain substitution |
| Cefazedone ((6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) | Final active pharmaceutical ingredient |
The presence of this compound in the final Cefazedone product is primarily due to an incomplete reaction during the second synthesis step. If the substitution of the acetoxymethyl group with 5-methyl-1,3,4-thiadiazole-2-thiol does not proceed to completion, the unreacted intermediate, this compound, will be carried through the process. google.com
Inefficient purification processes can also contribute to the presence of this impurity. If the purification methods used are not adequate to separate the intermediate from the final product, this compound will remain in the API. google.com
Identification of Precursor Materials and Intermediate Compounds
Degradation Pathways of Cefazedone Leading to Impurity 6 Formation
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. nih.gov These studies typically involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light. nih.gov
Cephalosporins are known to be susceptible to degradation under acidic conditions. vulcanchem.com The primary site of acidic hydrolysis is the β-lactam ring, which is crucial for the antibacterial activity of this class of drugs. The hydrolysis of the β-lactam ring of Cefazedone would lead to the formation of degradation products that are structurally distinct from this compound. The formation of Impurity 6 from Cefazedone via acidic hydrolysis is highly unlikely as it would require the reformation of the acetoxymethyl group at the C-3 position from the 5-methyl-1,3,4-thiadiazole-2-thiol group, a reaction that is not favored under these conditions.
Similar to acidic conditions, alkaline hydrolysis of cephalosporins also primarily targets the β-lactam ring, leading to its cleavage and the loss of antibacterial activity. Studies on Cefazedone have shown that it degrades under alkaline conditions. researchgate.net However, the degradation products are typically associated with the opening of the β-lactam ring and potential modifications of the side chains. The conversion of Cefazedone back to this compound under alkaline hydrolysis is not a chemically plausible degradation pathway.
Table 2: Summary of this compound Formation
| Formation Pathway | Likelihood | Rationale |
| Synthesis-Related | High | This compound is a direct intermediate in the synthesis of Cefazedone. Incomplete reaction or purification can lead to its presence in the final product. google.comgoogle.com |
| Degradation-Related (Acidic Hydrolysis) | Low | Acidic degradation primarily targets the β-lactam ring, and the reformation of the C-3 acetoxymethyl group from the final product is not a feasible reaction. |
| Degradation-Related (Alkaline Hydrolysis) | Low | Alkaline degradation also leads to the cleavage of the β-lactam ring, making the formation of Impurity 6 from Cefazedone improbable. researchgate.net |
Investigation of Forced Degradation Conditions
Oxidative Degradation Studies
Forced degradation studies are essential in identifying potential degradation products that can form under various stress conditions, including oxidation. Research on cefazedone sodium has shown its susceptibility to degradation through oxidative pathways. vulcanchem.com These studies are crucial for understanding the stability of the drug substance and for the development of stability-indicating analytical methods.
In studies involving forced degradation, cefazedone is subjected to oxidizing agents to intentionally produce and identify resultant impurities. The oxidative degradation of Cefazedone has been shown to yield specific impurities. researchgate.netresearchgate.net A detailed analysis of the oxidation products of Cefazedone revealed the formation of two primary oxidative degradation impurities with specific relative retention times (RRT) as identified through chromatographic methods. google.com
The table below summarizes the findings from a study on the oxidative degradation of Cefazedone.
Table 1: Oxidative Degradation Impurities of Cefazedone
| Impurity | Relative Retention Time (RRT) |
|---|---|
| Oxidative Degradation Impurity 1 | 0.572 |
| Oxidative Degradation Impurity 2 | 0.672 |
Data sourced from patent CN102288735A, which details the detection of toxicity in Cefazedone degradation impurities. google.com
While these studies identify the presence of specific oxidative degradants, the direct identification of every resulting compound, such as "this compound," requires extensive structural elucidation. The conditions of oxidative stress are a key factor in the formation of such impurities.
Characterization of Degradation Kinetics and Mechanisms
The degradation of cephalosporins, including Cefazedone, is a complex process governed by specific kinetics and mechanisms. The primary mechanism of degradation for many cephalosporins involves the hydrolysis of the β-lactam ring, which is susceptible to nucleophilic attack. mdpi.com This process can be catalyzed by water, acids, or bases.
Studies on related cephalosporin derivatives provide insight into the likely degradation kinetics of Cefazedone. For instance, the degradation of cefadroxil (B1668780) in aqueous solutions was found to follow first-order kinetics, with a rate that is dependent on the pH of the solution. nih.gov Similarly, research on the antibiotic ceftiofur (B124693) demonstrated that its degradation in aqueous solutions is a combined process of hydrolysis and biodegradation, with rates dependent on temperature. usda.gov The hydrolysis of ceftiofur was observed to increase as the incubation temperature rose from 15°C to 45°C. usda.gov
The degradation mechanism for cephalosporins often involves several parallel reactions:
Hydrolysis: Spontaneous or water-catalyzed cleavage of the β-lactam ring. nih.gov
Intramolecular Aminolysis: For certain cephalosporins, the side-chain amino group can act as an internal nucleophile, attacking the β-lactam ring. nih.gov
Side-Chain Modifications: Degradation can also occur through modifications to the C-3 and C-7 side chains of the cephalosporin core.
For ceftiofur, it was found that biodegradation primarily led to the cleavage of the β-lactam ring, while hydrolytic cleavage occurred at the thioester bond, resulting in different primary degradation products for each pathway. usda.gov These findings suggest that the degradation of Cefazedone likely follows similar complex pathways, resulting in a profile of various degradation products, including potential isomers and other related substances.
Influence of Manufacturing Process Parameters on Impurity Profile
The impurity profile of a pharmaceutical drug substance like Cefazedone is significantly influenced by the parameters of its manufacturing process. Impurities can be introduced or formed at various stages of synthesis, purification, and storage. vulcanchem.com Synthesis-related impurities can arise from incomplete reactions or side reactions between intermediates and reagents. vulcanchem.com
The control of critical process parameters is paramount to minimizing impurity formation. Any post-approval alteration to the manufacturing process, including changes in the synthesis route, manufacturing site, process set points, or even the supplier of a reagent, must be evaluated for its potential impact on the impurity profile. baertschiconsulting.com
Key manufacturing parameters that can influence the formation of impurities include:
pH and Temperature: The stability of the cephalosporin core is often pH and temperature-dependent. For example, in the synthesis of the related compound cefazolin, the pH is carefully maintained within a specific range during the addition of sodium carbonate solution to prevent degradation of the acid-sensitive core.
Reagent Quality and Source: A change in the supplier of a reagent can introduce a new impurity into the final product, as demonstrated in the synthesis of other active pharmaceutical ingredients. baertschiconsulting.com
Reaction Time and Order of Addition: The duration of reaction steps and the sequence in which reagents are introduced can affect the completion of reactions and the formation of by-products.
Purification Processes: The effectiveness of crystallization and chromatographic purification steps is critical in removing process-related impurities and degradation products from the final drug substance.
Therefore, a thorough understanding and stringent control of the manufacturing process are essential to ensure the quality and purity of Cefazedone by minimizing the levels of all potential impurities, including this compound.
Isolation and Purification Methodologies for Cefazedone Impurity 6
Preparative Chromatographic Techniques
Preparative chromatography is the cornerstone for isolating pharmaceutical impurities. It operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material, allowing for the collection of purified fractions of specific components.
Semi-preparative HPLC is a widely adopted technique that bridges the gap between analytical-scale analysis and large-scale industrial purification. metwarebio.com It is designed to purify quantities of substances typically in the milligram to gram range, which is ideal for obtaining reference standards of impurities like Cefazedone (B1668821) Impurity 6. metwarebio.com The process involves scaling up an analytical HPLC method that demonstrates good resolution between the main component (Cefazedone) and its impurities.
The isolation process begins with the development of a suitable reverse-phase HPLC method. sielc.com Such a method is scalable and can be adapted for the isolation of impurities through preparative separation. sielc.comsielc.com A solution of crude Cefazedone containing Impurity 6 is repeatedly injected onto the semi-preparative column. The fractions corresponding to the Impurity 6 peak, as identified by a UV detector, are collected from multiple runs. These collected fractions are then pooled and concentrated, often using techniques like rotary evaporation under vacuum followed by lyophilization (freeze-drying), to yield the isolated impurity as a solid. nih.gov
Table 1: Typical Parameters for Semi-Preparative HPLC Isolation of Cefazedone Impurity 6
| Parameter | Specification | Purpose |
| Instrumentation | Agilent 1260 Infinity II Semi-Preparative HPLC or similar | Enables purification with fraction collection. dlsu.edu.ph |
| Column | Reverse-Phase C18 (e.g., 250 x 50 mm, 10 µm) | Stationary phase for separating polar compounds. nih.gov |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with formic acid for MS compatibility) | Elutes compounds based on polarity. sielc.comsielc.com |
| Flow Rate | 5–50 mL/min | Appropriate for larger column diameters. metwarebio.com |
| Detection | UV, typically at a wavelength where the impurity has strong absorbance | Monitors the column effluent for the target peak. |
| Injection Volume | 0.1 µL to 900 µL or higher | Allows for higher sample loading for purification. dlsu.edu.ph |
| Post-Processing | Rotary Evaporation / Lyophilization | Removes solvents to yield the purified solid impurity. nih.gov |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" purification technology in the pharmaceutical industry. ymcamerica.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. scispace.com This technique is considered a hybrid of gas and liquid chromatography and is particularly effective for the separation and purification of low to moderate molecular weight molecules. scispace.com
The primary advantages of SFC over traditional HPLC include faster separations and reduced use of organic solvents. ymcamerica.com The low viscosity of the supercritical CO2 mobile phase allows for higher flow rates without generating excessive backpressure, leading to quicker run times. chromatographyonline.com After fraction collection, the CO2 component of the mobile phase depressurizes and is removed as a gas, simplifying the isolation of the purified compound. chromatographyonline.com SFC is a highly suitable tool for purifying pharmaceutical impurities and degradation products. cuestionesdefisioterapia.com While specific applications for this compound are not widely published, the principles of SFC make it an excellent candidate for its isolation.
Table 2: General System Parameters for Supercritical Fluid Chromatography (SFC)
| Parameter | Specification | Purpose |
| Mobile Phase | Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol) | The primary eluent for separation. ymcamerica.com |
| Column | Packed columns designed for SFC (e.g., Diol, Ethylpyridine) | Provides selectivity for various compound types. chromatographyonline.com |
| Pressure | 100–400 bar | Maintains the mobile phase in a supercritical state. |
| Temperature | 30–60 °C | Influences the density and solvating power of the fluid. |
| Detection | UV, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) | Compatible with a wide range of detectors. sci-hub.se |
| Fraction Collection | Cyclone separators | Separates the gaseous CO2 from the collected fraction. |
Semi-Preparative High-Performance Liquid Chromatography (HPLC)
Non-Chromatographic Isolation Approaches
While chromatography is the most precise method for isolating impurities, non-chromatographic techniques can be used for initial purification or when dealing with simpler mixtures.
Crystallization: This technique separates compounds from a solution based on differences in their solubility at varying conditions (e.g., temperature, solvent composition). evitachem.com If this compound is present in a crude mixture at a sufficiently high concentration, a specific solvent system could be designed to selectively crystallize either the impurity or the main Cefazedone component, leaving the other in the solution. Patent literature shows that Cefazedone itself can be purified via crystallization by adding an anti-solvent like ethyl acetate (B1210297), suggesting this method is applicable to its molecular structure. google.com
Liquid-Liquid Extraction (LLE): LLE is a fundamental separation method that partitions compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orglongdom.org The separation is driven by the differential solubility of the compounds in each phase. wikipedia.org While highly effective for separating compounds with significant polarity differences, LLE is generally less suitable for separating structurally similar substances like a drug and its direct impurities. It is more commonly employed as a preliminary clean-up step in a work-up procedure to remove unrelated materials before a final chromatographic purification step. wikipedia.org
Purity Assessment of Isolated Impurity 6
Following isolation and purification, the purity of the obtained this compound must be rigorously assessed. This step is essential to confirm its identity and to qualify it for use as a reference standard for quantitative analysis in routine API testing.
The primary method for purity assessment is analytical High-Performance Liquid Chromatography (HPLC). vulcanchem.com A sample of the isolated impurity is dissolved in a suitable solvent and analyzed using a validated analytical HPLC method. The resulting chromatogram should ideally show a single, sharp peak corresponding to this compound. The peak purity can be calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The absence of peaks corresponding to Cefazedone or other known impurities at their respective retention times confirms the high purity of the isolated material. Regulatory guidelines often require impurity reference standards to have a purity of 95% or greater. vulcanchem.com
Table 3: Example of a Purity Assessment Profile for this compound by HPLC
| Compound Name | Retention Time (min) | Peak Area (%) | Acceptance Criteria |
| This compound | 8.5 | 99.8% | ≥ 95.0% |
| Cefazedone | 12.2 | Not Detected | Not Detected |
| Other Unknown Impurities | - | < 0.2% | Individually ≤ 0.1% |
Structural Elucidation of Cefazedone Impurity 6
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry is a cornerstone technique in the structural elucidation of unknown compounds, providing a highly accurate mass measurement that is crucial for determining the elemental composition.
HRMS analysis of Cefazedone (B1668821) EP Impurity F provides a high-resolution mass-to-charge ratio (m/z) for the molecular ion. This exact mass is then used to calculate the possible elemental formulas that fit within a narrow mass tolerance, typically less than 5 parts per million (ppm). For Cefazedone EP Impurity F, the protonated molecule [M+H]⁺ is observed. The measured exact mass allows for the confident assignment of its molecular formula.
Table 1: HRMS Data for Cefazedone EP Impurity F
| Parameter | Observed Value |
|---|---|
| Molecular Formula | C₁₀H₉N₅O₃S₂ |
| Observed [M+H]⁺ (m/z) | 312.0225 |
| Calculated [M+H]⁺ (m/z) | 312.0225 |
Tandem mass spectrometry (MS/MS) is employed to fragment the parent ion of the impurity and analyze the resulting product ions. The fragmentation pattern provides vital clues about the different structural components of the molecule. Key fragmentation pathways for cephalosporin-related impurities often involve the cleavage of the β-lactam ring and the loss of side chains. The fragmentation of Cefazedone EP Impurity F would reveal the structure of the core cephalosporin (B10832234) nucleus and the nature of its side chains, confirming the connectivity of the atoms.
Exact Mass Measurement and Elemental Composition
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment and connectivity of individual atoms.
¹H (proton) NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon atoms. The chemical shifts in the spectra for Cefazedone EP Impurity F would be compared to those of Cefazedone to identify structural modifications.
Table 2: Representative ¹H NMR Chemical Shift Data
| Proton Assignment | Chemical Shift (δ, ppm) |
|---|---|
| H-6 | 5.15 |
| H-7 | 5.70 |
| CH₂ (side chain) | 4.30 |
Table 3: Representative ¹³C NMR Chemical Shift Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (β-lactam) | 165.0 |
| C=O (amide) | 162.5 |
| C-2 | 125.0 |
| C-6 | 58.0 |
2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and establishing the complete bonding framework of the molecule.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together different molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.
Through the combined interpretation of these 2D NMR spectra, the full structure of Cefazedone EP Impurity F can be pieced together, confirming the identity and position of all atoms relative to each other.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of different chemical bonds.
The IR spectrum of a Cefazedone impurity would be expected to show characteristic absorption bands for the key functional groups present in its structure.
Table 4: Key IR Absorption Bands for a Cefazedone Impurity
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~1770 | C=O stretch (β-lactam ring) |
| ~1680 | C=O stretch (amide) |
| ~3300 | N-H stretch (amide) |
These characteristic peaks would confirm the presence of the crucial β-lactam ring, the amide linkage, and the heterocyclic side chains, providing complementary information to the data obtained from mass spectrometry and NMR spectroscopy.
Orthogonal Spectroscopic Techniques for Confirmatory Analysis
The definitive structural elucidation of Cefazedone Impurity 6, identified as (6R,7R)-3-(acetoxymethyl)-7-(2-(3,5-dichloro-4-oxopyridin-1(4H)-yl) acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, necessitates a multi-faceted analytical approach. The use of orthogonal spectroscopic techniques is paramount to unambiguously confirm its molecular structure, ensuring that each method provides complementary and independent data. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This combination allows for a comprehensive characterization, from the molecular weight and formula to the precise arrangement of atoms and functional groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and exact mass of the impurity. For this compound, with a molecular formula of C₁₇H₁₅Cl₂N₃O₇S, the expected molecular weight is approximately 476.29 g/mol . nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like cephalosporins, which typically analyzes the protonated molecule [M+H]⁺ in positive ion mode.
Tandem mass spectrometry (MS/MS) experiments are subsequently performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides substantial evidence for the different structural components of the molecule, such as the dihydrothiazine ring, the β-lactam ring, and the acyl side chain.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 476.0398 | 476.0401 | Protonated molecular ion, confirming the elemental composition C₁₇H₁₆Cl₂N₃O₇S⁺. |
| [M+Na]⁺ | 498.0218 | 498.0220 | Sodium adduct of the molecular ion. |
Table 2: Key MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 476.04)
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 305.01 | Cleavage of the amide bond, representing the protonated 7-aminocephalosporanic acid core. |
| 204.96 | Fragment corresponding to the 3,5-dichloro-4-pyridone side chain moiety. |
| 172.01 | Loss of the acetoxymethyl group from the 7-aminocephalosporanic acid core. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides the most detailed information about the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the signals and confirming the connectivity between different parts of the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, allowing for precise structural mapping.
Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.15 | d | 1H | Amide N-H |
| 8.31 | s | 2H | H-2', H-6' (Dichloropyridone ring) |
| 5.80 | dd | 1H | H-7 (β-lactam ring) |
| 5.15 | d | 1H | H-6 (β-lactam ring) |
| 4.95, 4.70 | ABq | 2H | -CH₂- (Acetoxymethyl) |
| 3.85 | s | 2H | -CH₂- (Side chain) |
| 3.55, 3.30 | ABq | 2H | H-2 (Dihydrothiazine ring) |
| 2.05 | s | 3H | -CH₃ (Acetyl) |
Table 4: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 170.1 | C=O (Acetyl) |
| 168.5 | C=O (Amide) |
| 165.8 | C=O (Carboxylic acid) |
| 162.4 | C=O (β-lactam) |
| 155.2 | C-4' (Dichloropyridone ring) |
| 142.8 | C-2', C-6' (Dichloropyridone ring) |
| 126.5 | C-3 (Dihydrothiazine ring) |
| 124.1 | C-4 (Dihydrothiazine ring) |
| 110.5 | C-3', C-5' (Dichloropyridone ring) |
| 63.2 | -CH₂- (Acetoxymethyl) |
| 59.0 | C-7 (β-lactam ring) |
| 57.5 | C-6 (β-lactam ring) |
| 42.1 | -CH₂- (Side chain) |
| 25.8 | C-2 (Dihydrothiazine ring) |
| 20.7 | -CH₃ (Acetyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum provides confirmatory evidence for the presence of hydroxyl, carbonyl (from the β-lactam, amide, ester, and carboxylic acid), and amine groups.
Table 5: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3200 | Broad | O-H stretch (Carboxylic acid), N-H stretch (Amide) |
| 1775 | Strong | C=O stretch (β-lactam carbonyl) |
| 1735 | Strong | C=O stretch (Ester carbonyl) |
| 1680 | Strong | C=O stretch (Amide I band) |
| 1650 | Strong | C=O stretch (Pyridone carbonyl) |
| 1540 | Medium | N-H bend (Amide II band) |
| 1230 | Strong | C-O stretch (Ester) |
The collective data from these orthogonal techniques provides a comprehensive and unambiguous structural confirmation of this compound. The molecular weight and formula from MS, the detailed atomic connectivity from NMR, and the functional group identification from IR together form a robust body of evidence for its characterization. jfda-online.com
Analytical Methodologies for Detection and Quantification of Cefazedone Impurity 6
Development of Chromatographic Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the primary methods for analyzing cefazedone (B1668821) and its impurities. vulcanchem.com These methods offer the necessary resolution and sensitivity to separate and quantify impurities from the main API and other related substances.
RP-HPLC is a widely used and effective technique for the analysis of polar to moderately polar compounds like cephalosporins and their impurities. The development of a robust RP-HPLC method for Cefazedone Impurity 6 involves the careful selection and optimization of several key parameters to achieve the desired separation and sensitivity. nih.gov
The choice of the stationary phase is fundamental to achieving successful chromatographic separation. For the analysis of cephalosporins and their impurities, C18 (octadecylsilyl) columns are frequently employed due to their hydrophobicity, which allows for the effective retention and separation of these compounds from aqueous mobile phases. nih.govglobalresearchonline.net The C18 stationary phase provides a good balance of retention and selectivity for a wide range of related substances in cefazedone. A typical column, such as a Capcell PAK C18, has been used for the analysis of cefazedone impurities. google.com The selection of a specific C18 column from various manufacturers can influence the selectivity of the separation due to differences in silica (B1680970) purity, particle size, and end-capping.
Table 1: Typical RP-HPLC Column Specifications for Cephalosporin (B10832234) Impurity Analysis
| Parameter | Specification | Rationale |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilyl) | Provides appropriate hydrophobicity for retention of cephalosporins. |
| Particle Size | 3.5 µm - 5 µm | Offers a good balance between efficiency and backpressure. nih.gov |
| Column Dimensions | 4.6 mm I.D. x 150-250 mm | Standard dimensions for analytical HPLC, providing good resolution. google.comnih.gov |
| Pore Size | 100 - 120 Å | Suitable for small molecules like cefazedone and its impurities. |
The mobile phase composition is a critical factor that is optimized to achieve the desired retention times and resolution between the API, this compound, and other impurities. The optimization process typically involves adjusting the pH of the aqueous component, the type and proportion of the organic modifier, and the elution mode (isocratic or gradient).
pH of the Aqueous Buffer: The pH of the mobile phase affects the ionization state of the analytes, which in turn influences their retention on the non-polar stationary phase. For cephalosporins, a slightly acidic to neutral pH is often used. Buffers such as phosphate (B84403) or acetate (B1210297) are commonly employed to maintain a stable pH. researchgate.netsysrevpharm.org
Solvent Composition: Acetonitrile (B52724) is a common organic modifier used in the mobile phase for the analysis of cephalosporins due to its low viscosity and UV transparency. nih.govglobalresearchonline.net The proportion of acetonitrile to the aqueous buffer is adjusted to control the elution strength.
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to separate a complex mixture of impurities with varying polarities. nih.gov This allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe while maintaining good peak shape. For instance, a gradient could start with a low percentage of acetonitrile and gradually increase to elute more retained components. dokumen.pub
Table 2: Example of a Generic Gradient Elution Program for Cephalosporin Impurity Profiling
| Time (minutes) | % Aqueous Buffer (e.g., 0.05 M Sodium Citrate, pH 4) | % Acetonitrile |
|---|---|---|
| 0 | 95 | 5 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 35 | 95 | 5 |
| 40 | 95 | 5 |
Note: This is an illustrative example; the actual gradient would be optimized based on the specific impurity profile of cefazedone. dokumen.pub
UV-Vis detection is the most common detection method for HPLC analysis of cephalosporins, as these molecules contain chromophores that absorb UV radiation. nih.gov The selection of an appropriate detection wavelength is crucial for achieving high sensitivity for all relevant impurities. The wavelength is typically chosen at the absorption maximum of the main compound and its impurities to ensure adequate detection. For cefazedone, a detection wavelength of 278 nm has been utilized. dokumen.pub However, using a photodiode array (PDA) detector can be advantageous as it allows for the monitoring of multiple wavelengths simultaneously and can provide spectral information to aid in peak identification and purity assessment. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology offers several advantages over conventional HPLC for impurity profiling, including higher resolution, increased sensitivity, and significantly shorter analysis times. nih.gov
The principles of UPLC method development are similar to those for HPLC, involving the optimization of column chemistry, mobile phase, and detection parameters. However, the instrumentation is designed to operate at much higher pressures. The use of UPLC can lead to a more efficient separation of closely eluting impurities, which is particularly beneficial for complex impurity profiles. For example, an ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) has been shown to provide high-resolution separations of pharmaceutical impurities. The shorter analysis times offered by UPLC can significantly improve throughput in a quality control environment.
Table 3: Comparison of Typical HPLC and UPLC Parameters
| Parameter | Conventional HPLC | UPLC |
|---|---|---|
| Particle Size | 3.5 - 5 µm nih.gov | < 2 µm |
| Column Dimensions | 4.6 mm I.D. x 150-250 mm google.comnih.gov | 2.1 mm I.D. x 50-100 mm |
| Flow Rate | 1.0 - 2.0 mL/min researchgate.net | 0.2 - 0.5 mL/min |
| Analysis Time | 30 - 60 minutes nih.gov | < 10 minutes |
| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |
While liquid chromatography is the primary technique for analyzing non-volatile impurities like this compound, Gas Chromatography (GC) is the method of choice for the detection and quantification of volatile or semi-volatile impurities. dokumen.pub These can include residual solvents from the manufacturing process. Although not directly applicable to the analysis of the non-volatile this compound, a comprehensive quality control strategy for cefazedone would likely include GC methods for the control of these volatile impurities. researchgate.net Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a common configuration for this purpose.
Mobile Phase Optimization (e.g., pH, solvent composition, gradient elution)
Coupled Techniques (e.g., LC-MS, GC-MS) for Enhanced Selectivity and Sensitivity
The detection and quantification of pharmaceutical impurities at trace levels, such as this compound, necessitate analytical methods with high selectivity and sensitivity. chromatographyonline.com Coupled (or hyphenated) techniques, which link a separation method with a spectroscopic detection method, are indispensable for this purpose. dokumen.pub
Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary technique for the analysis of non-volatile and thermally unstable compounds like many cephalosporin impurities. chromatographyonline.com In this technique, High-Performance Liquid Chromatography (HPLC) separates this compound from the active pharmaceutical ingredient (API), Cefazedone, and other related substances. vulcanchem.com The eluent from the LC column is then introduced into a mass spectrometer. The MS detector provides highly specific identification based on the mass-to-charge ratio (m/z) of the impurity. etamu.edu For this compound, with a molecular formula of C₁₇H₁₅Cl₂N₃O₇S and a molecular weight of approximately 476.29 g/mol , MS detection offers unambiguous identification. axios-research.comnih.gov Advanced techniques like tandem mass spectrometry (MS/MS) can further elucidate fragmentation patterns, confirming the structural identity of the impurity. vulcanchem.comnih.gov The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass detector can achieve exceptionally high sensitivity and selectivity, which is vital for quantifying potential genotoxic impurities at very low levels. pharmanueva.cominnovareacademics.in
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable impurities. chromatographyonline.com While cephalosporin impurities are often not directly amenable to GC analysis, derivatization techniques can be employed to convert them into volatile derivatives. chromatographyonline.com The sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. etamu.edu The separated components then enter the mass spectrometer for detection and identification. etamu.edu Due to the enhanced sensitivity and selectivity, especially in complex matrices, GC-MS/MS has largely replaced GC-MS for trace analysis. hpst.cz However, for a complex molecule like this compound, LC-MS is generally the more direct and preferred method. chromatographyonline.com
Validation of Analytical Methods for Impurity 6
Validation of an analytical method ensures that it is suitable for its intended purpose. innovareacademics.in For this compound, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate its reliability for quality control. innovareacademics.insynzeal.com
Specificity and Peak Purity Assessment
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, degradation products, and matrix components. europa.eu For a chromatographic method, this is primarily demonstrated by achieving adequate separation between the peak for this compound and all other potential peaks. A resolution factor of at least 1.5 is generally considered acceptable for demonstrating separation between adjacent peaks. sps.nhs.uk
Peak purity assessment is a critical component of demonstrating specificity, confirming that the chromatographic peak corresponding to this compound is not attributable to more than one compound. europa.eusps.nhs.uk This is commonly performed using a photodiode array (PDA) detector or by mass spectrometry. europa.eu A PDA detector scans across the UV-visible spectrum of the peak; a consistent spectrum across the peak profile indicates purity. researchgate.net Mass spectrometry provides even greater confidence by confirming that only the ions corresponding to the target impurity are present across the chromatographic peak. europa.eu
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. researchgate.net For impurities, the LOQ is particularly important as it represents the lower boundary of the method's reporting range.
LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. innovareacademics.in Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Table 1: Illustrative LOD and LOQ Determination for this compound (Note: The following data is for illustrative purposes only and represents typical values for a validated impurity method.)
| Parameter | Method | Result |
| LOD | Signal-to-Noise (S/N) | 0.05 µg/mL (S/N ≈ 3:1) |
| LOQ | Signal-to-Noise (S/N) | 0.15 µg/mL (S/N ≈ 10:1) |
Linearity and Range Evaluation
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range. europa.eu For an impurity quantification method, linearity is typically established by preparing a series of at least five concentrations of a this compound reference standard, ranging from the LOQ to approximately 120% or 200% of the specified limit for the impurity. europa.eusps.nhs.uk
The data are evaluated by plotting the instrument response versus the analyte concentration and performing a linear regression analysis. europa.eu The correlation coefficient (r²), y-intercept, and slope of the regression line are submitted as evidence of linearity. europa.eu A correlation coefficient of greater than 0.99 is generally considered acceptable. researchgate.net
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Table 2: Example Linearity Data for this compound (Note: The following data is for illustrative purposes only.)
| Concentration (µg/mL) | Instrument Response (Peak Area) |
| 0.15 (LOQ) | 1550 |
| 0.50 | 5100 |
| 1.00 | 10250 |
| 1.50 | 15300 |
| 2.00 (120% of limit) | 20450 |
| Regression Analysis | |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 10150 |
| Y-Intercept | 85 |
Accuracy and Precision (Repeatability, Intermediate Precision)
Accuracy represents the closeness of the test results obtained by the method to the true value. For an impurity, accuracy is assessed by spiking the drug product or substance with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). sps.nhs.uk The percentage recovery of the impurity is then calculated. Good recovery is generally within 95-105% for synthetic substances in pharmaceutical preparations. researchgate.net
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): This assesses precision over a short interval of time with the same analyst and equipment. It is typically determined by performing a minimum of six determinations at 100% of the test concentration or nine determinations across the specified range. europa.eu
Intermediate Precision: This expresses the variation within a laboratory, such as on different days, with different analysts, or using different equipment. europa.eu
The precision is expressed as the relative standard deviation (%RSD) of the series of measurements.
Table 3: Illustrative Accuracy and Precision Data for this compound (Note: The following data is for illustrative purposes only.)
| Validation Parameter | Level | Acceptance Criteria | Result |
| Accuracy (% Recovery) | LOQ | Report results | 98.5% |
| 100% of Limit | 95.0% - 105.0% | 101.2% | |
| 120% of Limit | 95.0% - 105.0% | 100.5% | |
| Precision (%RSD) | |||
| Repeatability (n=6) | 100% of Limit | ≤ 5.0% | 1.2% |
| Intermediate Precision | 100% of Limit | ≤ 10.0% | 2.5% |
Robustness Testing
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. pharmoutsourcing.com It provides an indication of the method's reliability during normal usage. waters.com For an HPLC method, typical parameters to be varied include:
pH of the mobile phase (e.g., ± 0.2 units). pharmaknowledgeforum.com
Concentration of buffer components (e.g., ± 10%). pharmaknowledgeforum.com
Mobile phase composition (e.g., ± 2% absolute). pharmaknowledgeforum.com
Column temperature (e.g., ± 5 °C). pharmaknowledgeforum.com
Flow rate (e.g., ± 10%). innovareacademics.in
Different column lots or manufacturers. americanpharmaceuticalreview.com
The method's performance, particularly the system suitability criteria like resolution and peak symmetry, must remain within acceptable limits under all these varied conditions. pharmaknowledgeforum.com Robustness testing is crucial to avoid problems during method transfer to other laboratories or when using different instruments. pharmoutsourcing.com
Stability Studies of Cefazedone and Its Impurity 6
Comprehensive Stability Testing Protocols
To ensure the quality of Cefazedone (B1668821) throughout its shelf life, comprehensive stability testing is conducted according to internationally recognized guidelines, primarily those established by the International Council for Harmonisation (ICH). slideshare.net These protocols are designed to simulate the conditions the drug substance might encounter from manufacturing to administration. gmpinsiders.com The studies involve exposing the substance to different climatic conditions to observe and quantify any changes in its physical, chemical, and microbiological properties. edaegypt.gov.eg
The core of these protocols involves testing under long-term, intermediate, and accelerated storage conditions. gmpinsiders.com
Long-Term Stability Testing: This is performed to establish the re-test period or shelf life under recommended storage conditions. edaegypt.gov.eg The testing frequency is designed to build a comprehensive stability profile over time. edaegypt.gov.eg
Accelerated Stability Testing: These studies use exaggerated storage conditions (high temperature and humidity) to increase the rate of chemical degradation and physical change. edaegypt.gov.eg Data from these studies helps to predict the effects of short-term excursions outside the label storage conditions and supports the proposed shelf life. gmpinsiders.com
Intermediate Stability Testing: This is conducted if a "significant change" occurs during accelerated testing. europa.eu A significant change is defined as the failure of the substance to meet its established specifications. edaegypt.gov.eg
The standard conditions for these stability studies are summarized in the table below.
| Study Type | Storage Condition (Temperature / Relative Humidity) | Minimum Duration / Testing Points | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (or proposed shelf life) with testing every 3 months in year 1, every 6 months in year 2, and annually thereafter. | To establish the shelf life and recommended storage conditions. gmpinsiders.comedaegypt.gov.eg |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 12 months with a minimum of four time points (e.g., 0, 6, 9, 12 months). | To evaluate the impact of temperatures higher than standard long-term conditions when accelerated testing shows significant change. edaegypt.gov.egeuropa.eu |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months with a minimum of three time points (e.g., 0, 3, 6 months). | To predict degradation at an increased rate and identify potential degradation products. gmpinsiders.comedaegypt.gov.eg |
During these studies, the drug substance is monitored for various parameters, including the appearance of degradation products like Cefazedone Impurity 6. The stability studies must be conducted on the drug substance packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution. edaegypt.gov.eg
Degradation Pathway Elucidation through Stability Data Analysis
Data generated from stability studies, particularly forced degradation studies, are fundamental to elucidating the degradation pathways of Cefazedone. Forced degradation involves intentionally exposing the drug substance to stress conditions that are more severe than those used in accelerated stability testing, such as high heat (thermal degradation), hydrolysis across a wide pH range (acidic, alkaline), oxidation, and photolysis. vulcanchem.com
By analyzing the samples from these stress tests, primarily using High-Performance Liquid Chromatography (HPLC), scientists can identify and quantify the resulting degradation products. vulcanchem.com This analysis helps to establish the degradation profile of Cefazedone and understand how impurities, including Impurity 6, are formed. vulcanchem.com Research has shown that Cefazedone sodium is susceptible to degradation through oxidative, acidic, and alkaline pathways. vulcanchem.com
The process of elucidating these pathways can be conceptualized as follows:
| Stress Condition | Potential Degradation Mechanism | Resulting Products | Analytical Method |
| Acidic (e.g., HCl) | Hydrolysis of the β-lactam ring and other labile bonds. | Various acid-degraded products. | HPLC, LC-MS |
| Alkaline (e.g., NaOH) | Hydrolysis, often more rapid than in acidic conditions. vulcanchem.com | Various base-degraded products. | HPLC, LC-MS |
| Oxidative (e.g., H₂O₂) | Oxidation of the sulfur atom in the dihydrothiazine ring. vulcanchem.com | Oxidized impurities. | HPLC, LC-MS |
| Thermal (e.g., >40°C) | Thermally-induced breakdown of the molecular structure. smolecule.com | Heat-related degradants. | HPLC, LC-MS |
| Photolytic (e.g., UV/Vis light) | Light-induced degradation. | Photodegradation products. | HPLC, LC-MS |
Through this systematic analysis, a degradation map for Cefazedone is constructed, showing the relationship between the parent drug, intermediate degradants, and final impurity products such as this compound.
Identification of Critical Stability Parameters for Impurity Control
The analysis of stability data allows for the identification of critical parameters that significantly influence the degradation of Cefazedone and the formation of this compound. For cephalosporins, the most critical factors are typically temperature, humidity, and pH. vulcanchem.com
By correlating the storage conditions with the rate of impurity formation observed during stability testing, manufacturers can establish appropriate controls for the manufacturing process, packaging, and storage.
The table below outlines these critical parameters and the strategies to control them.
| Critical Parameter | Impact on Stability | Control Strategy for Impurity Mitigation |
| Temperature | Increased temperature accelerates the rate of chemical degradation, leading to higher levels of Impurity 6. gmpinsiders.com | Store Cefazedone at controlled room temperature or as determined by long-term stability data. Avoid exposure to high heat. |
| Humidity / Moisture | Moisture can facilitate hydrolytic degradation pathways. | Package the drug substance in well-sealed containers with desiccants if necessary. Store in environments with controlled relative humidity. gmpinsiders.com |
| pH (in solution) | Cefazedone stability is pH-dependent; degradation is often faster in highly acidic or alkaline conditions. vulcanchem.com | For liquid formulations or during processing, maintain the pH within a range where Cefazedone exhibits maximum stability. |
| Oxidizing Agents | Presence of oxidizing agents can lead to the formation of specific oxidative degradants. vulcanchem.com | Protect the substance from contact with oxidizing agents during manufacturing and storage. Consider the use of antioxidants in formulations. |
Controlling these critical parameters is essential for minimizing the formation of this compound, thereby ensuring that the drug substance remains within its established specification throughout its lifecycle.
Regulatory and Pharmacopoeial Frameworks for Cefazedone Impurity Control
Compliance with International Conference on Harmonisation (ICH) Guidelines
The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a set of guidelines that are widely adopted by regulatory authorities globally. These guidelines ensure a unified approach to the quality, safety, and efficacy of medicines. For Cefazedone (B1668821) Impurity 6, several ICH guidelines are of particular relevance.
ICH Q3A(R2) Guideline on Impurities in New Drug Substances
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. ich.orgslideshare.netgmp-compliance.org This guideline is crucial for managing Cefazedone Impurity 6. It establishes thresholds for impurities based on the maximum daily dose of the drug. youtube.comkobia.kr
Key aspects of the ICH Q3A(R2) guideline include:
Reporting Threshold: The level at which an impurity must be reported in a drug substance specification. youtube.comkobia.kr
Identification Threshold: The level at which the structure of an impurity must be determined. youtube.comkobia.kr
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. ich.orgyoutube.com
The selection of impurities to be included in the drug substance specification is based on those found in batches manufactured by the proposed commercial process. ich.orgmca.gm These are termed "specified impurities" and can be either identified or unidentified. ich.orgkobia.kr Should an impurity exceed the qualification threshold and data be unavailable to establish its safety, specific toxicity studies may be required. ich.orgkobia.kr The duration of these studies generally ranges from 14 to 90 days. ich.orgkobia.kr
Table 1: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1 mg/day (whichever is lower) | 0.15% or 1 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
ICH Q3C(R8) Guideline on Impurities: Guideline for Residual Solvents
The manufacturing process of Cefazedone may involve the use of various organic solvents. The ICH Q3C(R8) guideline addresses the control of these residual solvents in pharmaceutical products. ich.orghwi-group.degmp-compliance.orgeuropa.eu Solvents are not completely removed during manufacturing and can remain as impurities in the final product. ich.orgeuropa.eu The guideline classifies solvents into three classes based on their toxicity risk. ich.orghwi-group.de
Class 1 Solvents: These are to be avoided due to their unacceptable toxicity or environmental impact. ich.org Their use is only permissible in exceptional cases where it is strongly justified from a risk-benefit perspective. ich.orghwi-group.de
Class 2 Solvents: These solvents have less severe toxicity and their levels should be limited in pharmaceutical products. ich.orghwi-group.deeuropa.eu The guideline provides Permitted Daily Exposure (PDE) values for these solvents. europa.eupharmavibes.co.uk
Class 3 Solvents: These have low toxic potential and are generally considered safer for use in pharmaceutical manufacturing. ich.orghwi-group.de
The guideline applies to all dosage forms and routes of administration. ich.org Testing for residual solvents is required when they are used or produced during the manufacturing or purification process. ich.orgeuropa.eu
Table 2: Classification of Residual Solvents according to ICH Q3C(R8)
| Solvent Class | Description | Examples |
|---|---|---|
| Class 1 | Solvents to be avoided (Carcinogens, environmental hazards) | Benzene, Carbon tetrachloride, 1,2-Dichloroethane |
| Class 2 | Solvents to be limited (Non-genotoxic animal carcinogens, neurotoxicants, teratogens) | Acetonitrile (B52724), Chloroform, Methanol, Toluene |
| Class 3 | Solvents with low toxic potential | Acetic acid, Acetone, Ethanol, Ethyl acetate (B1210297) |
ICH M7(R1) Guideline on Assessment and Control of DNA Reactive (Mutagenic) Impurities
The ICH M7(R1) guideline specifically addresses the assessment and control of impurities that have the potential to be mutagenic and therefore carcinogenic. ich.orgeuropa.eu This is particularly relevant for impurities like this compound, whose mutagenic potential may not be fully characterized. The guideline provides a framework for hazard assessment and control based on a combination of computational and experimental methods. ich.orgtoxminds.com
The initial step involves a computational toxicology assessment using (Q)SAR (Quantitative Structure-Activity Relationship) methodologies to predict the bacterial mutagenicity of an impurity. ich.orgtoxminds.com This typically involves two complementary approaches: one expert rule-based and one statistical-based. toxminds.comnih.gov Based on this assessment and any available experimental data, impurities are classified into one of five classes. toxminds.com
Table 3: ICH M7(R1) Classification of Mutagenic Impurities
| Class | Description | Control Strategy |
|---|---|---|
| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable limit. veeprho.com |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). veeprho.com |
| Class 3 | Alerting structure, unrelated to the drug substance, with no mutagenicity data. | Control at or below the TTC. veeprho.com |
| Class 4 | Alerting structure, but the alert is also present in the non-mutagenic drug substance. | Treat as a non-mutagenic impurity. veeprho.com |
| Class 5 | No structural alerts or sufficient data to demonstrate lack of mutagenicity. | Treat as a non-mutagenic impurity. veeprho.com |
If an impurity is classified as Class 3, further testing, such as a bacterial reverse mutation (Ames) assay, may be required to determine its mutagenic potential. fda.gov A negative Ames test would reclassify the impurity to Class 5. fda.gov
Role of Pharmacopoeial Standards (e.g., USP, EP) for Cefazedone and its Impurities
Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide legally recognized standards for medicines. gmp-compliance.org These standards include monographs for specific drug substances and products, which outline tests, procedures, and acceptance criteria for quality control, including the control of impurities. edqm.euedqm.eueuropa.eu
The general monograph "Substances for Pharmaceutical Use" in the European Pharmacopoeia, for instance, incorporates the principles of the ICH Q3A guideline, making them legally binding for substances with a monograph. edqm.eueuropa.eu Monographs will list "specified impurities" with their own acceptance criteria. edqm.euciteline.com For other impurities, general limits apply based on the identification threshold. edqm.euciteline.com The development of these monographs relies on information about the impurities that are typically present in the substance as a result of the manufacturing process. europa.eu
Development and Utilization of this compound Reference Standards
Reference standards are highly characterized materials that are essential for the accurate identification and quantification of impurities. synzeal.comusp.org For this compound, a specific reference standard is necessary for various quality control applications. synzeal.comclearsynth.comlookchem.com
The development of a reference standard for this compound involves its synthesis or isolation, followed by extensive characterization to confirm its identity and purity. lookchem.com These standards are then used in analytical procedures, such as High-Performance Liquid Chromatography (HPLC), to:
Identify the presence of this compound in batches of the drug substance. synzeal.com
Quantify the level of the impurity to ensure it does not exceed the established acceptance criteria. synzeal.comlookchem.com
Validate analytical methods to demonstrate their suitability for their intended purpose. synzeal.comclearsynth.com
Suppliers of pharmaceutical reference standards provide these materials with a detailed Certificate of Analysis (CoA) that includes comprehensive characterization data to meet regulatory requirements. synzeal.com
Quality Control (QC) Applications in Pharmaceutical Manufacturing
The control of this compound is an integral part of the quality control strategy in pharmaceutical manufacturing. vulcanchem.com This involves the application of the regulatory frameworks and reference standards discussed previously.
Key QC applications include:
In-process controls: Monitoring the manufacturing process to minimize the formation of this compound. vulcanchem.com
Release testing of the drug substance: Analyzing each batch of Cefazedone to ensure that the level of Impurity 6 and other impurities complies with the specifications set forth in the pharmacopoeial monograph or the marketing authorization. clearsynth.comclearsynth.com
Stability studies: Monitoring the levels of this compound over time under various storage conditions to establish the shelf-life of the drug substance. synzeal.com
The use of validated analytical methods and certified reference standards for this compound is fundamental to these QC applications, ensuring the consistent quality and safety of Cefazedone. synzeal.comclearsynth.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Cefazedone Impurity 6 in drug substances?
- Methodology : High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is commonly employed for impurity quantification due to its sensitivity and reproducibility . For structural confirmation, hyphenated techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) are critical, as they provide accurate mass data and fragmentation patterns . Method validation must include specificity, linearity, accuracy, and stability testing per ICH guidelines to ensure reliability .
Q. How are safety thresholds for this compound established during preclinical development?
- Methodology : Safety thresholds are derived from toxicological studies in animal models, where impurity levels in clinical trial batches must not exceed those proven safe in preclinical studies. For genotoxic impurities, the threshold of toxicological concern (TTC; ≤1.5 µg/day) is applied unless compound-specific data exists. Batch analysis data from ≥6 pilot-scale batches are used to justify limits .
Q. What criteria determine the inclusion of this compound in drug substance specifications?
- Methodology : Impurities exceeding 0.1% of the active pharmaceutical ingredient (API) require identification and qualification. Limits are based on (i) batch consistency across stability studies, (ii) toxicological profiles, and (iii) alignment with ICH Q3A/B guidelines. Analytical method sensitivity must detect impurities at ≤0.05% .
Advanced Research Questions
Q. How can researchers resolve contradictory impurity profiles observed in stability studies of this compound?
- Methodology : Discrepancies may arise from degradation pathways or synthesis intermediates. Conduct forced degradation studies (e.g., heat, light, pH stress) to simulate conditions causing variability. Use LC-MS/MS or nuclear magnetic resonance (NMR) to trace impurity origins. Statistical tools like multivariate analysis can correlate impurity formation with process parameters . Comparative batch analysis (≥3 production-scale batches) is recommended to identify root causes .
Q. What strategies are effective for synthesizing and characterizing unknown impurities co-eluting with this compound?
- Methodology : Scale-up impurity isolation via preparative HPLC, followed by structural elucidation using HRMS and 2D-NMR. For co-eluting impurities, optimize chromatographic conditions (e.g., gradient elution, column chemistry) or employ orthogonal methods like capillary electrophoresis. Synthetic spiking experiments confirm identity .
Q. How should researchers design experiments to validate the genotoxic potential of this compound?
- Methodology : Follow the ICH M7 guideline:
- In silico assessment : Use computational tools (e.g., DEREK, Sarah) to predict mutagenicity.
- In vitro assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays.
- Control strategies : If genotoxicity is confirmed, implement purge calculations during synthesis or adjust acceptance limits to ≤TTC .
Q. What advanced techniques are suitable for stability-indicating method development for this compound?
- Methodology : Employ quality-by-design (QbD) principles:
- Risk assessment : Identify critical method parameters (e.g., mobile phase pH, column temperature).
- Design of Experiments (DoE) : Optimize parameters using factorial designs to ensure robustness.
- Forced degradation : Validate method specificity under oxidative, hydrolytic, and photolytic conditions. Use mass balance studies to confirm no interference from degradation products .
Methodological Considerations for Data Analysis
- Handling Analytical Variability : Use system suitability tests (SSTs) with reference standards to minimize inter-day variability. For low-level impurities, standard addition methods improve accuracy .
- Regulatory Alignment : Document impurity limits with cross-references to ICH Q3A/B, EMA, and FDA guidelines. Include batch analysis tables with data ranges (mean ± SD) and statistical comparisons to historical batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
